N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and any products formed during the reaction .Physical And Chemical Properties Analysis
This includes information such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .Scientific Research Applications
Application
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Method of Application
The current scientific literature focuses on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Results
More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
2. PAK4 Inhibitors
Application
A series of novel 2,4-diaminoquinazoline derivatives were designed, synthesized, and evaluated as p21-activated kinase 4 (PAK4) inhibitors . All compounds showed significant inhibitory activity against PAK4 .
Method of Application
The compounds were synthesized and then evaluated for their inhibitory activity against PAK4 . The most potent compounds were further tested for their antiproliferative activity against the A549 cell line .
Results
Compounds 8d and 9c demonstrated the most potent inhibitory activity against PAK4 (IC50 = 0.060 μM and 0.068 μM, respectively) . Furthermore, these compounds displayed potent antiproliferative activity against the A549 cell line and inhibited cell cycle distribution, migration, and invasion of this cell line .
3. Antimicrobial Activity of Piperidin-4-one Derivatives
Application
A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized and tested for their antimicrobial activity . These compounds could potentially be used as antibacterial and antifungal agents .
Method of Application
The compounds were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .
Results
Some of these compounds exhibited significant antimicrobial activity (compared with ampicillin) and antifungal activity (compared with terbinafine) .
4. Biological Properties of Piperidine Subunits
Application
Several piperidine subunits display important biological properties like antiviral, antidepressant effects, cytotoxic activity, and antimalarial activity .
Method of Application
The specific methods of application or experimental procedures would depend on the specific biological property being investigated .
Results
The results or outcomes obtained would also depend on the specific biological property being investigated .
Safety And Hazards
properties
IUPAC Name |
N-cyclopropyl-N-piperidin-4-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-2-10(1)16(11-3-6-13-7-4-11)12-5-8-14-9-15-12/h5,8-11,13H,1-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNXNVCIDYHMNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCNCC2)C3=NC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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